molecular formula C8H7BrO3 B1422104 Methyl 3-bromo-5-hydroxybenzoate CAS No. 192810-12-1

Methyl 3-bromo-5-hydroxybenzoate

Cat. No. B1422104
M. Wt: 231.04 g/mol
InChI Key: KRTBWIIGEJIUSA-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-hydroxybenzoate” is a fine chemical that belongs to the group of useful building blocks . It is a versatile building block that can be used as a reagent and reaction component in organic synthesis . It is employed as an intermediate for pharmaceuticals .


Synthesis Analysis

“Methyl 3-bromo-5-hydroxybenzoate” has been shown to be an intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and other fine chemicals . In an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), it yielded all the three possible dicarbomethoxy-dibenzo-p-dioxins which were separated by repeated chromatography over silica gel .


Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-5-hydroxybenzoate” is C8H7BrO3 . Its molecular weight is 231.05 .


Chemical Reactions Analysis

“Methyl 3-bromo-5-hydroxybenzoate” is used as a reactant in the preparation of selective inhibitors . It is also used in the unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III) to yield all the three possible dicarbomethoxy-dibenzo-p-dioxins .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-hydroxybenzoate” is a solid at room temperature . It has a boiling point of 331.251°C at 760 mmHg . It is slightly soluble in water .

Scientific Research Applications

Derivatives and Synthesis

Methyl 3-bromo-5-hydroxybenzoate plays a role in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of derivatives such as 3-bromo-, 3:5-dibromo-, and 3-nitro- derivatives of 4-hydroxybenzoic acid and its methyl esters, demonstrating its versatility in chemical synthesis (Cavill, 1945).

Electrophilic Substitution Reactions

Methyl 3-bromo-5-hydroxybenzoate is also significant in electrophilic substitution reactions. This was evident in the study of electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative (Clarke, Scrowston, & Sutton, 1973).

Synthesis of Bromo-3-hydroxybenzoate Derivatives

In the field of organic chemistry, a method was developed for the synthesis of 2-bromo-3-hydroxybenzoate derivatives using a silica gel-promoted process, starting from methyl 3-bromopropiolate (Shinohara et al., 2014).

Pharmaceutical and Biomedical Applications

The compound has implications in pharmaceutical and biomedical fields. For example, a zinc phthalocyanine derivative substituted with methyl 3-bromo-5-hydroxybenzoate showed potential for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure Analysis

Methyl 4-hydroxybenzoate, a related compound, has been analyzed for its molecular structure and intermolecular interactions, offering insights into the structural properties of these types of compounds (Sharfalddin et al., 2020).

Chemical Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate

Methyl 3-bromo-5-hydroxybenzoate is significant in the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound with potential applications in treating hyperproliferative and inflammatory disorders, as well as cancer (Kucerovy et al., 1997).

Safety And Hazards

“Methyl 3-bromo-5-hydroxybenzoate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl 3-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBWIIGEJIUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-hydroxybenzoate

CAS RN

192810-12-1
Record name Methyl 3-bromo-5-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a flask containing 3-bromo-5-hydroxybenzoic acid (2.0 g, 9.2 mmol) in anhydrous MeOH (10 mL) at 0° C. under N2 was added AcCl (912 μL, 12.9 mmol). The reaction mixture was allowed to warm to room temperature overnight. The mixture was diluted with EA and washed with NaHCO3. The organic layers were dried and concentrated to provide 2.1 g (97%) of methyl 3-bromo-5-hydroxybenzoate as a white solid. LCMS-ESI (m/z) calculated for C8H7BrO3: 231.04. found 232.9 [M+H]+, tR=3.06 min.
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2 g
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912 μL
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Synthesis routes and methods III

Procedure details

A mixture of 3-bromo-5-hydroxybenzoic acid (3.8 g, 18 mmol) and p-TsOH (350 mg, 2.0 mmol) in MeOH (100 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature. Saturated aqueous NaHCO3 (100 mL) was added and the mixture was extracted with dichloromethane (100 mL×3). The combined organic layers were washed with brine and water, dried over anhydrous Na2SO4, and concentrated under vacuum to afford methyl 3-bromo-5-hydroxybenzoate (2.9 g, 73%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.74 (t, J=1.5 Hz, 1H), 7.50 (dd, J=1.2, 2.4 Hz, 1H), 7.23 (t, J=2.1, 1H), 5.68 (brs, 1H), 3.92 (s, 3H).
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3.8 g
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350 mg
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100 mL
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Synthesis routes and methods IV

Procedure details

The product from example 55 step (v) (3.24 g) was added to a preformed solution of methanol (200 ml) and acetyl chloride (20 ml) and stirred at RT overnight. The mixture was evaporated under reduced pressure to give an oil. The oil was purified by flash column chromatography (eluent 1:1 ether/isohexane) to give the subtitle compound (3.16 g).
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3.24 g
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20 mL
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200 mL
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Synthesis routes and methods V

Procedure details

To a solution of 3-bromo-5-hydroxybenzoic acid (3.41 g, 15 mmol) (J. Chem. Soc. 1955, 463) in anhydrous methanol (80 mL) was added acetyl chloride (2.56 mL, 36 mmol) at 0° C. The mixture was then heated under reflux overnight. The volatiles were removed in vacuo to afford the title compound.
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3.41 g
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2.56 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
FA Khan, S Choudhury - 2010 - Wiley Online Library
An expeditious synthetic methodology leading to substituted meta‐halophenols and their corresponding methyl ether derivatives through acid‐mediated fragmentation of suitably …
H Zeng - 2023 - search.proquest.com
Design, Synthesis, and Kinetic Study of the First Generation Phenyloxadiazole Compounds and the Second Generation Phenyloxadiazole Compounds and Highly Selective …
Number of citations: 2 search.proquest.com
ME Liosi, JA Ippolito, SP Henry… - Journal of medicinal …, 2022 - ACS Publications
… In an oven-dried vial, methyl 3-bromo-5-hydroxybenzoate (1.71 g, 7.40 mmol) was combined with potassium carbonate (1.28 g, 9.26 mmol) in 5 mL of anhydrous dimethylformamide. …
Number of citations: 8 pubs.acs.org
CL Do-Thanh - 2011 - trace.tennessee.edu
The development of synthetic receptors capable of high-affinity complexation of biologically relevant analytes in competitive solvent systems represents an ongoing challenge in …
Number of citations: 3 trace.tennessee.edu
S Self-Recognition, JF Scholtes - core.ac.uk
… Methyl-3-bromo-5-hydroxybenzoate (…
Number of citations: 0 core.ac.uk
AA DE, SHG DE, CGY DE, FM DE, JP DE… - TETRAHEDRON …, 2012 - sumobrain.org
The present invention relates to novel heteroaryl-triazole and heteroaryl-tetrazole compounds of the general formula (I), in which the structural elements R1, R2, R3, R4 and R5 have the …
Number of citations: 0 www.sumobrain.org
JF Scholtes - 2019 - Dissertation, München, Ludwig …
Number of citations: 0
JF Scholtes - 2019 - edoc.ub.uni-muenchen.de
Enantioselektive Interaktionen zwischen Molekülen spielen in vielen biologischen Vorgängen eine entscheidende Rolle. Sind diese Wechselwirkungen von nicht-kovalenter Natur, …
Number of citations: 1 edoc.ub.uni-muenchen.de

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